molecular formula C20H19N5O2 B12245944 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile

Cat. No.: B12245944
M. Wt: 361.4 g/mol
InChI Key: AZHJMVKKYULVNM-UHFFFAOYSA-N
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Description

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile is a complex organic compound that features an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as multiple myeloma and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the hinge region of kinases, inhibiting their activity and thereby affecting cell growth, differentiation, and apoptosis. This inhibition is particularly significant in the context of diseases like multiple myeloma, where overexpression of TAK1 kinase is observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]benzonitrile is unique due to its specific structural features that confer high selectivity and potency towards its molecular targets. This makes it a promising candidate for further development in therapeutic applications .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carbonyl]benzonitrile

InChI

InChI=1S/C20H19N5O2/c21-13-16-2-1-3-17(12-16)20(26)24-9-6-15(7-10-24)14-27-19-5-4-18-22-8-11-25(18)23-19/h1-5,8,11-12,15H,6-7,9-10,14H2

InChI Key

AZHJMVKKYULVNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=CC=CC(=C4)C#N

Origin of Product

United States

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